3-Bromo-2-(4-chlorophenoxy)pyridine
Overview
Description
3-Bromo-2-(4-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-2-(4-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H8BrClN
- Molecular Weight : Approximately 284.55 g/mol
- Structural Characteristics : The compound contains a pyridine ring substituted at the second position with a 4-chlorophenoxy group and a bromine atom at the third position.
Property | Value |
---|---|
Molecular Formula | C12H8BrClN |
Molecular Weight | 284.55 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways affected depend on the compound's structure and the context of its application. Notably, it has been shown to modulate enzyme activities, influencing critical cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through its action as an inhibitor in various cancer-related pathways. For instance, studies have demonstrated that it can inhibit protein tyrosine kinases, which play a crucial role in cancer cell signaling.
Case Study: Inhibition of Tumor Growth
In a study evaluating the effects of this compound on tumor cell lines, it was found to significantly reduce cell viability in ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibits growth of ovarian cancer cells | |
Enzyme Inhibition | Modulates protein tyrosine kinase activity | |
Cellular Apoptosis | Induces apoptosis in cancer cells |
In Vitro Studies
In vitro experiments have shown that this compound can effectively inhibit specific signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate NF-κB levels, which are linked to tumor cell proliferation and survival.
In Vivo Studies
Preclinical studies involving animal models have demonstrated that this compound can inhibit tumor growth in xenograft models. Doses administered showed a dose-dependent relationship with tumor reduction, indicating its potential utility as an antitumor agent.
Comparative Studies
Comparative analyses with similar compounds (e.g., 3-Bromo-2-(3-chlorophenoxy)pyridine) suggest that while they share structural similarities, their biological activities can differ significantly due to variations in their substituents and molecular interactions.
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenoxy)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNCHKXCDMELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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